N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol. This compound features a furan ring substituted with a chloroacetyl group, contributing to its unique chemical properties and potential biological activities. The presence of both the furan and acetamide functionalities suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and organic synthesis.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions .
Research indicates that N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide exhibits promising biological activities, particularly:
The mechanism of action likely involves the formation of covalent bonds with nucleophilic sites in proteins, potentially disrupting enzyme activity or protein function.
The synthesis of N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide typically involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired compound through a straightforward synthetic pathway .
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide has several applications across different fields:
Studies on N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide's interactions with biological targets are ongoing. The chloroacetyl group is particularly noteworthy for its ability to form covalent bonds with proteins, which could lead to inhibition of enzymatic activity. Further research is needed to elucidate its full range of interactions and potential therapeutic applications .
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide can be compared to other furan derivatives:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-{[5-(2-bromoacetyl)furan-2-yl]methyl}acetamide | Structure | Contains bromoacetyl instead of chloroacetyl |
| N-{[5-(2-acetyl)furan-2-yl]methyl}acetamide | Structure | Lacks halogen substitution; only has an acetyl group |
| N-{[5-(2-chloropropanoyl)furan-2-yl]methyl}acetamide | Structure | Features a chloropropanoyl group instead of chloroacetyl |
These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique chloroacetyl group in N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide may enhance its reactivity compared to others, making it a subject of interest in drug design and development .
The conventional route to N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide involves sequential chloroacetylation and amidation steps. Initial synthesis begins with the functionalization of furan derivatives, such as 5-(chloromethyl)furan-2-carbaldehyde, which undergoes nucleophilic acyl substitution with chloroacetyl chloride in the presence of a tertiary amine base like triethylamine. This step introduces the chloroacetyl group at the 5-position of the furan ring, forming a reactive intermediate. Subsequent amidation is achieved by treating the intermediate with acetamide precursors under anhydrous conditions, typically in non-polar solvents such as toluene or benzene.
Key challenges in this method include controlling side reactions during chloroacetylation, such as over-halogenation or ring-opening of the furan moiety. Studies suggest that maintaining low temperatures (0–5°C) during the addition of chloroacetyl chloride minimizes undesired byproducts. Additionally, stoichiometric use of triethylamine ensures efficient scavenging of HCl, preventing acid-catalyzed degradation of the furan ring.
| Parameter | Conditions | Purpose |
|---|---|---|
| Chloroacetylation Agent | Chloroacetyl chloride | Introduces reactive chloroacetyl group |
| Base | Triethylamine | Neutralizes HCl, enhances nucleophilicity |
| Solvent | Toluene/Benzene | Stabilizes intermediates, prevents hydrolysis |
| Temperature | 0–5°C | Suppresses side reactions |
Recent efforts have explored one-pot strategies to streamline synthesis. Microwave-assisted methods, inspired by the synthesis of structurally related acetamides, offer reduced reaction times and improved yields. In this approach, furfurylamine derivatives are combined with chloroacetyl donors under microwave irradiation (700 W, 3-minute cycles), enabling simultaneous chloroacetylation and cyclization. While boronic acid-mediated dehydration—a hypothesized route—remains untested for this compound, microwave techniques demonstrate promise in minimizing intermediate isolation steps.
Comparative studies between traditional and microwave methods reveal a 20–25% reduction in reaction time and a 15% increase in overall yield for analogous compounds. However, scalability remains a limitation due to energy-intensive irradiation requirements.
Regioselective functionalization of the furan ring at the 5-position is critical for achieving high-purity N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide. Catalytic systems employing potassium carbonate (K₂CO₃) or cesium fluoride (CsF) have shown efficacy in directing chloroacetylation to the desired position. These bases enhance the nucleophilicity of the furan’s methyl group while stabilizing transition states through weak coordination.
For instance, K₂CO₃-mediated reactions in toluene exhibit >90% regioselectivity for 5-substitution, compared to <70% with triethylamine alone. This improvement is attributed to the base’s dual role in deprotonation and intermediate stabilization. Transition metal catalysts, though not explicitly tested for this compound, are hypothesized to further enhance selectivity through π-complexation with the furan ring.
Solvent choice significantly impacts reaction kinetics and product purity. Non-polar solvents like toluene favor chloroacetylation by stabilizing the apolar intermediate and minimizing hydrolysis. In contrast, polar aprotic solvents such as dimethylformamide (DMF) accelerate amidation but risk furan ring degradation due to elevated polarity.
A solvent-screening study for analogous compounds demonstrated that toluene-water biphasic systems improve yield by 12% compared to pure toluene, as water facilitates HCl removal without direct contact with reactive intermediates. Additionally, acetone-water mixtures (7:3 v/v) are optimal for recrystallization, yielding high-purity crystals with minimal residual solvents.
N-{[5-(2-Chloroacetyl)furan-2-yl]methyl}acetamide serves as a precursor in reductive amination (RA) reactions to synthesize amine derivatives with safener activity. RA is pivotal for converting biomass-derived furanic aldehydes into nitrogen-containing agrochemical intermediates. The chloroacetyl group facilitates nucleophilic substitution with amines, while the furan ring stabilizes transition states during catalysis. For example, nickel-aluminum oxide (Ni6AlOx) catalysts enable RA of furanic aldehydes in aqueous ammonia, yielding primary amines with >60% selectivity under mild conditions [4].
The compound’s furan ring enhances electron density at the carbonyl group, promoting imine formation during RA. Subsequent reduction produces secondary amines that act as herbicide safeners by inducing glutathione S-transferases (GSTs) and cytochrome P450 enzymes in crops [6]. These enzymes detoxify herbicides like chloroacetanilides, protecting plants without compromising weed control. A representative synthesis pathway involves:
| Catalyst | Substrate | Amine Yield | Selectivity |
|---|---|---|---|
| Ni6AlOx | Furan-2-carbaldehyde | 58% | 72% |
| Ru-PVP/HAP | 5-Methylfurfural | 64% | 89% |
This table highlights catalyst efficiency in RA, underscoring the compound’s adaptability in safener design [4] [6].
The chloroacetyl and acetamide groups enable cyclocondensation reactions to construct nitrogen- and oxygen-containing heterocycles. For instance, reacting N-{[5-(2-Chloroacetyl)furan-2-yl]methyl}acetamide with thiosemicarbazides generates 1,2,4-triazole derivatives, a scaffold prevalent in fungicides and insecticides [2]. The synthesis involves:
In a case study, treatment with 3-mercapto-5-methyl-1,2,4-triazole and potassium carbonate in DMF produced 2-[5-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-4-furan-2-ylmethyl-4H- [1] [2] [4]triazol-3-ylsulfanyl]-N-thiazol-2-yl-acetamide (62% yield), demonstrating potent antifungal activity [2]. The furan ring’s electron-rich nature facilitates π-π stacking with enzyme active sites, enhancing agrochemical target binding.
Additionally, the compound participates in Paal-Knorr furan synthesis, where diketones cyclize with primary amines. Its chloroacetyl group acts as a leaving group, enabling ring expansion to form pyrroles or thiophenes [5]. Such versatility is critical for developing novel herbicides with multi-site inhibition mechanisms.
The α-chloro carbonyl fragment behaves as a bimolecular nucleophilic-substitution (S_N2) electrophile. Classical kinetics for acyl chlorides in acetonitrile show second-order behaviour (rate = k₂[substrate][nucleophile]) plus a third-order component arising from nucleophile clustering [1]. The relative second-order rate constants (25 °C) are:
| Acyl chloride | k₂ (L mol⁻¹ s⁻¹) | Relative rate | Comment |
|---|---|---|---|
| Acetyl chloride | 1.0 × 10⁻⁴ | 1.0 | Reference [1] |
| Chloroacetyl chloride | 3.5 × 10⁻⁴ | 3.5 | α-Cl accelerates attack [1] |
| Dichloroacetyl chloride | 6.8 × 10⁻⁴ | 6.8 | Additional –Cl further increases rate [1] |
Density-functional calculations reproduce this trend: the transition state for chloroacetyl chloride hydrolysis is tighter and 4–5 kJ mol⁻¹ lower in free energy than that for acetyl chloride [2]. For the title compound, displacement of chloride by hard nucleophiles (alkoxides, thiolates, azide) proceeds with the same backside attack and inversion described for model systems [3] [4] [5]. Polar aprotic solvents and phase-transfer catalysis further enhance k₂, mirroring the behaviour of simple α-halo carbonyls [6].
Protonation of the furan ring precedes cleavage. Metadynamics simulations place the free-energy barrier for Cα-protonation 7 kcal mol⁻¹ lower than for Cβ-protonation, making Cα the kinetic entry point [7]. Subsequent water attack furnishes dihydro-furanols that undergo rapid C–O bond scission to give open-chain 4-hydroxy-2-enones (Scheme 1) [8] [9]. Electron-withdrawing substituents such as the 2-chloroacetyl group stabilise the cationic intermediates, accelerating ring opening relative to unsubstituted furans [8].
Table 2 summarises experimentally and computationally derived energies for representative substrates.
| Substrate (protonated at Cα) | ΔG‡ (kcal mol⁻¹) | Reference |
|---|---|---|
| Furan | 23 ± 2 | [7] |
| 5-(2-Chloroacetyl)furan | 19 ± 2 | [8] |
| 5-Hydroxymethylfuran | 25 ± 3 | [9] |
Ring-opened intermediates can recyclise under superacidic conditions to yield rearranged ketolactams analogous to those observed in complex natural product syntheses [10]. For the title compound, acidolysis therefore competes with electrophilic substitution and must be suppressed during work-up by maintaining pH > 5 and limiting residence time.
Raney nickel promotes two sequential hydrogenations:
Liquid-phase studies on furfural provide quantitative insight. Stirred-tank measurements (0.8 MPa H₂, 80 °C) give first-order dependence on furfural (k₁ = 2.24 × 10⁻³ s⁻¹) and zero-order dependence on the alcohol product [11]. Activation energies are 24.7 kJ mol⁻¹ (ring hydrogenation) and 27.7 kJ mol⁻¹ (subsequent over-hydrogenation) [12]. Step sites on Ni(119) surfaces mediate hydride transfer, explaining the high selectivity of Raney nickel for 2-methylfuran and related products [13].
Table 3 collates key kinetic constants.
| Step | Order in substrate | k (80 °C) | Eₐ (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Furan → Dihydrofuran | 1 | 2.24 × 10⁻³ s⁻¹ | 24.7 | [11] |
| Dihydrofuran → Tetrahydrofuran | 1 | 3.08 × 10⁻³ s⁻¹ | 27.7 | [12] |
| Carbonyl → Alcohol (title compound) | 1 | 1.9 × 10⁻³ s⁻¹ | 25 ± 2 | Extrapolated via surface study [13] |
Under continuous-flow conditions, catalyst deactivation arises from pore collapse and promoter leaching; silica-modified Raney nickel mitigates over-hydrogenation without sacrificing rate [14] [15]. Process optimisation therefore balances temperature (≤190 °C) and hydrogen pressure (1–2 MPa) to maximise tetrahydro-furanyl acetamide yield while limiting chloro-group hydrodehalogenation [16].
The prevailing plant route acylates furfuryl methylamine with purified chloroacetyl chloride, followed by acetylation of the side-chain amine. Three impurity families dominate:
Over-chlorinated species – dichloroacetyl and trichloroacetyl analogues form when residual chlorine contacts the acyl chloride feed. Continuous rectification of chloroacetyl chloride reduces dichloroacetyl chloride to <0.1% w/w (Table 4) .
Hydrolysis products – trace moisture converts chloroacetyl moieties to 2-chloroacetic acid, which can cyclise with the side-chain alcohol (formed during hydrogenation) to a five-membered lactone. Baricitinib manufacturing provides an analogue: an intramolecular attack of an azetidine hydroxyl on a 5-oxotetrahydrofuranyl carbonyl delivers a lactone impurity at 0.1–0.15% [18].
Polymerised furan tars – acid traces protonate the furan ring, triggering cationic polymerisation and colour bodies [19]. Maintaining the reaction slurry above pH 5 and adding 0.02 equiv triethylamine prevents dark by-products.
| Operation | Major impurity | Typical level before control (%) | Level after control (%) | Mitigation strategy | Reference |
|---|---|---|---|---|---|
| CAC distillation | Dichloroacetyl chloride | 0.39 | 0.05 | Double rectification under 40 mbar | |
| Acylation stage | Lactone from intramolecular trans-esterification | 0.15 | <0.02 | Rapid base quench, 5 °C | [18] |
| Hydrogenation | Dechlorinated alcohol | 0.20 | 0.04 | Boron-doped Raney nickel | [13] |
| Work-up | Furan tar | 0.30 (colour units) | <0.05 | Weak base wash, 0.1% BHT | [19] |
Careful control of chlorine stoichiometry, water content (<150 ppm), and catalyst surface chemistry therefore keeps the overall impurity pool below the 0.2% threshold typically specified for advanced pharmaceutical intermediates [20] [21].
Scheme 1. Acid-catalysed ring opening of the furan core leading to 4-hydroxy-2-enone intermediates (protonation, hydration, C–O scission) [7] [9].